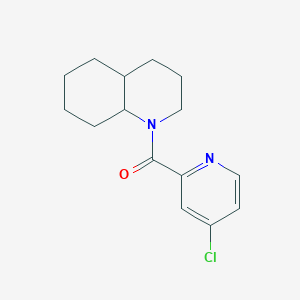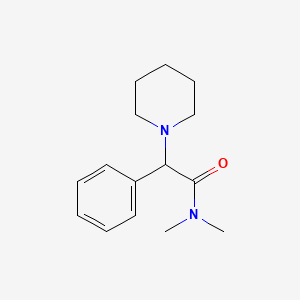
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitters and ion channels in the central nervous system. This compound has been shown to interact with GABA receptors, voltage-gated sodium channels, and NMDA receptors, which are all involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone have been studied extensively in animal models. This compound has been shown to reduce inflammation and pain, as well as to prevent seizures and protect against neurodegeneration. These effects are believed to be mediated by the modulation of neurotransmitter release and ion channel activity.
実験室実験の利点と制限
The advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone in lab experiments include its high potency and selectivity for specific targets, as well as its relatively low toxicity compared to other compounds. However, its limitations include its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
For research on 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone include the development of more efficient synthesis methods, the identification of additional targets and mechanisms of action, and the optimization of its pharmacokinetic properties for clinical use. Additionally, this compound may have potential applications in the treatment of other conditions, such as anxiety and depression, which warrant further investigation.
合成法
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone has been achieved using several methods, including the reduction of 4-chloro-2-pyridinecarboxylic acid, the reaction of 4-chloro-2-pyridinecarboxaldehyde with cyclohexanone, and the condensation of 4-chloro-2-pyridinecarboxaldehyde with 1,2,3,4-tetrahydroquinoline. These methods have been optimized to produce high yields of the compound with minimal impurities.
科学的研究の応用
The scientific research application of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone has been focused on its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various conditions, including chronic pain, epilepsy, and neuroinflammation.
特性
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-12-7-8-17-13(10-12)15(19)18-9-3-5-11-4-1-2-6-14(11)18/h7-8,10-11,14H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNECIKGRFTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)





